

Thermochemical Landscape of Substituted Azetidines: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	1-Tert-butylazetidin-3-amine	
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This technical guide provides a comprehensive overview of the available thermochemical data for substituted azetidines, a class of four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource of quantitative data, experimental and computational methodologies, and key structural-energetic relationships.

The inherent ring strain of the azetidine nucleus, a key determinant of its reactivity and synthetic utility, makes understanding its thermochemical properties crucial for designing novel therapeutics and energetic materials. This guide summarizes the current state of knowledge, drawing from both experimental and computational studies.

Quantitative Thermochemical Data

Thermochemical data for substituted azetidines remains a developing area of research, with computational methods currently providing the most extensive datasets. The following tables summarize the available experimental and calculated values for strain energy and standard molar enthalpies of formation (ΔfH°).

Strain Energy



The ring strain of azetidines is a critical factor in their chemical behavior. It lies between the highly strained aziridines and the more stable pyrrolidines.

Compound	Strain Energy (kcal/mol)	Method
Azetidine (unsubstituted)	25.2 - 25.4	Experimental

Table 1: Experimental Strain Energy of the Parent Azetidine Ring.[1][2]

Enthalpies of Formation

The enthalpy of formation is a fundamental thermodynamic property. While experimental data is sparse, computational studies, particularly on nitro-substituted derivatives, offer valuable insights.

Experimental Data:

Compound	Formula	ΔfH° (kJ/mol)	State
1,3,3-Trinitroazetidine (TNAZ)	C3H4N4O6	+26.1	Solid
1,3,3-Trinitroazetidine (TNAZ)	C3H4N4O6	+11.76 (2.81 kcal/mol)	Solid

Table 2: Experimentally Reported Standard Molar Enthalpies of Formation for 1,3,3-Trinitroazetidine (TNAZ). Note the discrepancy in reported values, highlighting the challenges in experimental determination for energetic materials.[3][4]

Computational Data:

The following data were obtained using Density Functional Theory (DFT) calculations, which have become a powerful tool for predicting the thermochemical properties of these strained molecules.



Compound	Substituent(s)	ΔfH° (kJ/mol)
Azetidine	1-nitroimine	224.9
Azetidine	2-nitroimine	269.4
Azetidine	1,2-di(nitroimine)	496.5
Azetidine	1,3-di(nitroimine)	453.4
Azetidine	2,3-di(nitroimine)	468.1

Table 3: Calculated Standard Molar Enthalpies of Formation for Nitroimine-Substituted Azetidines.[5]

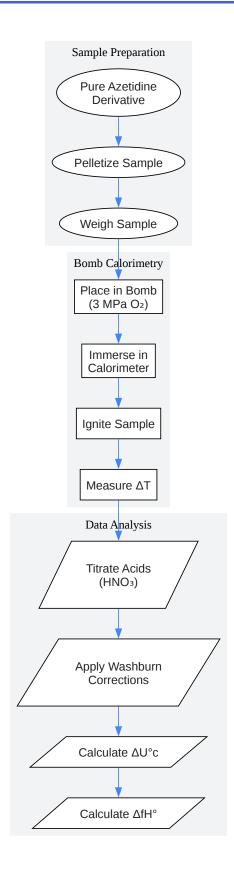
Methodologies and Protocols

Accurate determination of thermochemical data requires rigorous experimental or computational protocols.

Experimental Protocol: Combustion Calorimetry

While specific reports on the combustion calorimetry of a wide range of substituted azetidines are limited, a general methodology can be outlined based on protocols for other nitrogen-containing organic compounds.[6] This technique is the primary experimental method for determining enthalpies of formation.





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A generalized workflow for combustion calorimetry of azetidine derivatives.



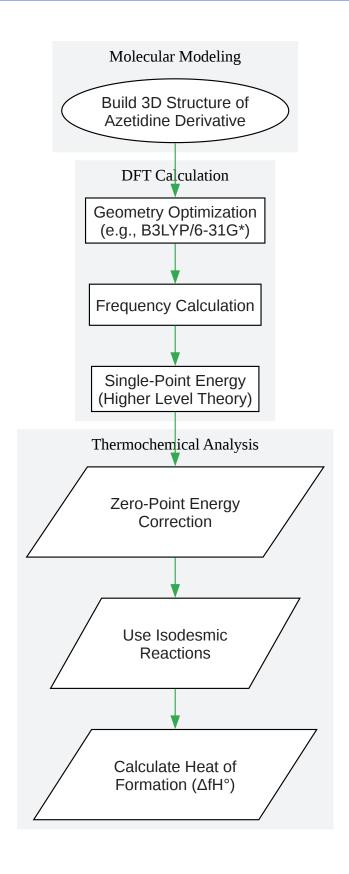
Key Steps in the Protocol:

- Sample Preparation: A precisely weighed pellet of the purified substituted azetidine is placed in a crucible within a high-pressure vessel, known as a "bomb."
- Combustion: The bomb is filled with high-pressure oxygen (typically ~3 MPa) and submerged in a known quantity of water in a calorimeter.[6] The sample is then ignited electrically.
- Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise (ΔT), which is measured with high precision.
- Analysis of Products: After combustion, the liquid products are analyzed to quantify the amount of nitric acid formed.
- Corrections and Calculation: The raw temperature data is corrected for factors like heat of ignition and heat exchange with the surroundings. The "Washburn corrections" are applied to convert the data from the actual bomb conditions to standard state conditions (298.15 K and 0.1 MPa). From the corrected data, the standard internal energy of combustion (ΔU°c) is calculated, which is then used to determine the standard enthalpy of combustion (ΔH°c) and, ultimately, the standard enthalpy of formation (ΔfH°).

Computational Protocol: Quantum Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for estimating the thermochemical properties of molecules where experimental data is unavailable. High-accuracy composite methods like Gaussian-3 (G3) theory are also employed for reliable predictions.[2][7]





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Logical workflow for computational thermochemistry of azetidines.



Core Computational Steps:

- Structure Optimization: The three-dimensional structure of the substituted azetidine is
 optimized to find its lowest energy conformation using a specific level of theory, such as
 B3LYP with a 6-31G(d,p) basis set.[2]
- Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- Enthalpy Calculation: To improve accuracy, the enthalpy of formation is often calculated
 using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the
 number and types of chemical bonds are conserved on both the reactant and product sides.
 This approach benefits from the cancellation of systematic errors in the calculations. The
 enthalpy of the isodesmic reaction is calculated from the total electronic energies of the
 optimized structures.
- Derivation of ΔfH°: By using known experimental enthalpies of formation for all other species in the isodesmic reaction, the unknown enthalpy of formation for the substituted azetidine can be accurately derived.[8] High-level methods like G3(MP2)//B3LYP can yield a mean absolute error of less than 1 kcal/mol.[2]

Signaling Pathways and Relationships

The thermochemical properties of azetidines are intrinsically linked to their structure. The significant ring strain governs their reactivity, making them susceptible to ring-opening reactions, which is a key consideration in both drug metabolism and the decomposition of energetic materials.



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Relationship between azetidine ring strain and its applications.

This diagram illustrates how the fundamental thermochemical property of ring strain directly influences the chemical reactivity of the azetidine scaffold. This enhanced reactivity is a double-edged sword: it provides unique synthetic handles and conformational constraints beneficial for drug design, but it can also lead to metabolic instability or, in the case of highly substituted derivatives like TNAZ, a rapid release of energy.

Conclusion

This guide consolidates the currently available thermochemical data for substituted azetidines, highlighting a greater reliance on computational chemistry due to a scarcity of experimental measurements. The provided tables of strain energy and enthalpies of formation, coupled with detailed methodological outlines for both experimental and computational approaches, serve as a valuable resource for the scientific community. A deeper understanding of these energetic properties is essential for the rational design of next-generation pharmaceuticals and advanced materials incorporating the unique azetidine scaffold.

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